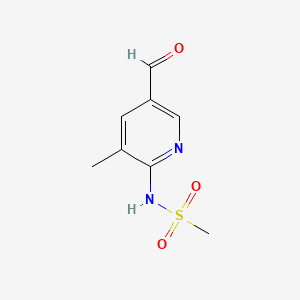![molecular formula C15H15NO2 B572609 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol CAS No. 1261947-37-8](/img/structure/B572609.png)
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is also known by its IUPAC name, N-ethyl-2’-hydroxy[1,1’-biphenyl]-3-carboxamide . This compound is characterized by the presence of a phenol group and an N-ethylaminocarbonyl group attached to a biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Phenol Group: The phenol group can be introduced through a hydroxylation reaction, where a hydroxyl group is added to the biphenyl core.
Formation of the N-Ethylaminocarbonyl Group: The N-ethylaminocarbonyl group can be introduced through an amidation reaction, where an amine (ethylamine) reacts with a carboxylic acid derivative (such as an acid chloride) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the N-ethylaminocarbonyl moiety can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions may use reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may yield amines or alcohols.
科学研究应用
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions due to its potential binding properties.
Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
作用机制
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol group can form hydrogen bonds, while the N-ethylaminocarbonyl group can participate in hydrophobic interactions and van der Waals forces .
相似化合物的比较
Similar Compounds
2-[3-(N-Methylaminocarbonyl)phenyl]phenol: Similar structure with a methyl group instead of an ethyl group.
2-[3-(N-Propylaminocarbonyl)phenyl]phenol: Similar structure with a propyl group instead of an ethyl group.
2-[3-(N-Butylaminocarbonyl)phenyl]phenol: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]phenol is unique due to the presence of the ethyl group in the N-ethylaminocarbonyl moiety, which can influence its chemical reactivity and binding properties compared to its methyl, propyl, and butyl analogs. This uniqueness can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific research and industrial applications.
属性
IUPAC Name |
N-ethyl-3-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)17/h3-10,17H,2H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWLIBHEYXBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683574 |
Source


|
| Record name | N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-37-8 |
Source


|
| Record name | N-Ethyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)
![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)






![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)

